molecular formula C11H10BrNO2 B12825253 Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

Cat. No.: B12825253
M. Wt: 268.11 g/mol
InChI Key: BFJHJEAIDUYJGQ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique bromine and methyl substitutions, offers interesting properties for various scientific applications.

Preparation Methods

The synthesis of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate typically involves the bromination of 5-methyl-1H-indole-3-carboxylate. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, influencing cellular processes. The bromine and methyl substitutions enhance its binding affinity and selectivity towards certain targets, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

The unique combination of bromine and methyl substitutions in this compound provides distinct properties that are advantageous in specific scientific and industrial applications.

Biological Activity

Methyl 7-bromo-5-methyl-1H-indole-3-carboxylate is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C11H10BrNO2
  • Molar Mass : 254.08 g/mol
  • Structure : The compound features an indole ring with a bromine atom at the 7-position and a methyl group at the 5-position, along with a carboxylate ester functional group at the 3-position. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that compounds within the indole class, including this compound, exhibit notable antimicrobial properties.

  • Activity Against Bacteria and Fungi : Studies have shown that methyl indoles possess antibacterial and antifungal activities. For instance, compounds similar to this compound have been tested against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating effective inhibition .
MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

2. Anticancer Activity

This compound has been studied for its potential as an anticancer agent.

  • Mechanism of Action : Initial studies suggest interactions with various enzymes and receptors involved in cellular signaling pathways, which could elucidate its mechanisms of action in cancer treatment. For example, it may inhibit specific kinases implicated in tumor growth .

3. Neuroprotective Effects

Certain indole derivatives are reported to have neuroprotective properties.

  • Potential Benefits : Research indicates that this compound may help protect neuronal cells from oxidative stress and apoptosis, contributing to its potential role in neurodegenerative disease therapies .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various indole derivatives, including this compound, against resistant strains of bacteria.

  • Results : The compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 8 µg/mL, indicating its potential as a lead compound for further development in antibiotic therapies .

Investigation of Anticancer Properties

In another study focusing on the anticancer properties of indole derivatives:

  • Findings : this compound demonstrated promising inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 7-bromo-5-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-6-3-7-8(11(14)15-2)5-13-10(7)9(12)4-6/h3-5,13H,1-2H3

InChI Key

BFJHJEAIDUYJGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C2C(=O)OC

Origin of Product

United States

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